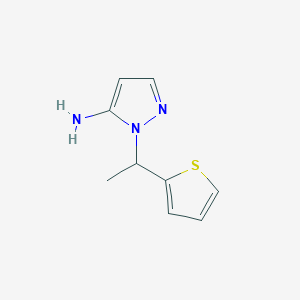
1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine (TEP) is a heterocyclic compound belonging to the class of pyrazolamines. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. TEP is also used as a ligand in coordination chemistry, as well as in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and characterization. For example, studies have involved the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to explore their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Catalytic Applications
These compounds have been utilized in catalysis. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which include pyrazolyl compounds, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating effectiveness under low CO2 pressures and solvent-free conditions (Matiwane et al., 2020).
Asymmetric Synthesis
The role of these compounds in asymmetric synthesis has been explored. Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, where pyrazole derivatives play a crucial role, achieved high enantioselectivity (Togni et al., 1996).
Biological and Medicinal Applications
Various studies have focused on the biological and medicinal applications of these compounds. This includes the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, highlighting their significant potential in biomedical research (Bansal et al., 2020).
Chemical Properties and Synthesis Techniques
Research has also delved into the chemical properties and novel synthesis techniques of these compounds. Microwave synthesis techniques have been developed for pyrazole-5-amines, offering a rapid and efficient method with minimal purification requirements (Everson et al., 2019).
Eigenschaften
IUPAC Name |
2-(1-thiophen-2-ylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVPMUSLZDTBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

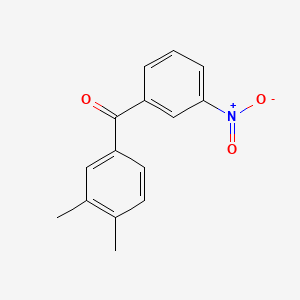


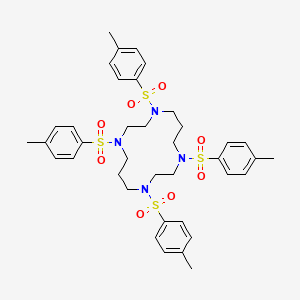
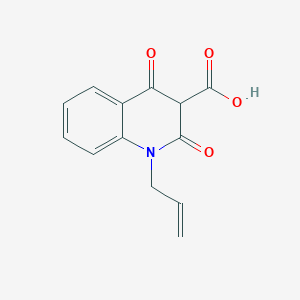
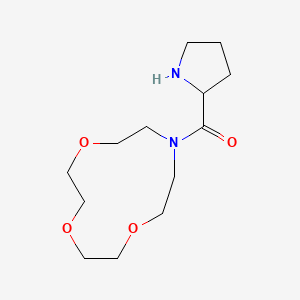
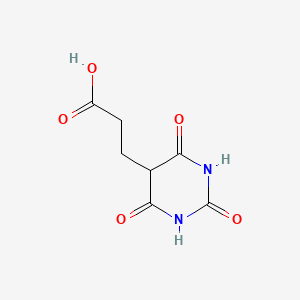
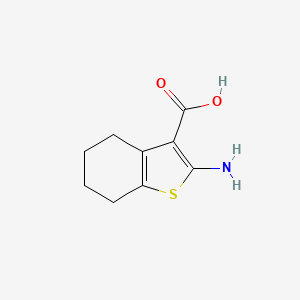
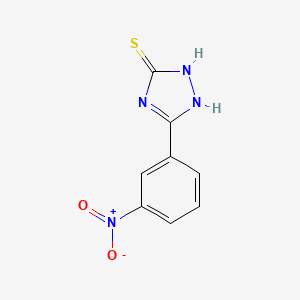
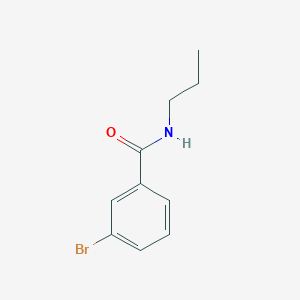
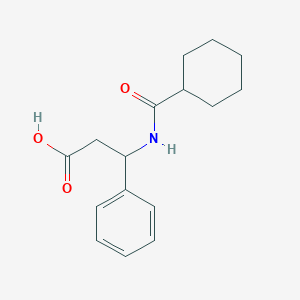
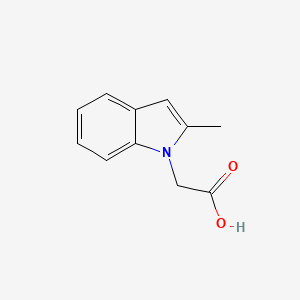
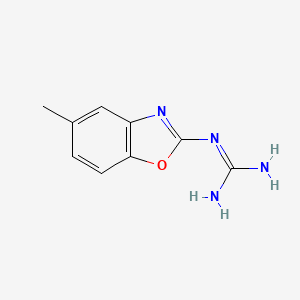
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)